N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
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Overview
Description
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an ethoxyphenyl group and a triazolopyridazine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the triazolopyridazine core with 3-ethoxybenzyl chloride in the presence of a base.
Final coupling reaction: The final step involves coupling the intermediate with 4-methylphenyl acetic acid under appropriate conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets in the body. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit diverse biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a similar triazole core and are known for their antiviral and antimicrobial activities.
Indole derivatives: Indole derivatives share some structural similarities and are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-31-20-6-4-5-18(15-20)16-25-24(30)14-13-23-27-26-22-12-11-21(28-29(22)23)19-9-7-17(2)8-10-19/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBBAKVFCNDXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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